molecular formula C27H24ClN5O2 B2717648 9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-57-4

9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2717648
CAS No.: 876151-57-4
M. Wt: 485.97
InChI Key: UDQSEBVZZIDULC-UHFFFAOYSA-N
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Description

This compound is a pyrimidopurine-dione derivative featuring a tricyclic core with distinct substitutions:

  • Positions 1 and 7: Methyl groups, contributing to steric stabilization and metabolic resistance.
  • Position 3: A naphthalen-1-ylmethyl moiety, introducing significant lipophilicity and π-π stacking capability.

Its molecular formula is C₂₄H₂₂ClN₅O₂ (calculated based on analogous structures in and ), with a molecular weight of 464.92 g/mol and an estimated logP of 3.8–4.2 (higher than simpler alkyl-substituted analogs due to the naphthalene group).

Properties

CAS No.

876151-57-4

Molecular Formula

C27H24ClN5O2

Molecular Weight

485.97

IUPAC Name

9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C27H24ClN5O2/c1-17-14-31(21-12-10-20(28)11-13-21)26-29-24-23(32(26)15-17)25(34)33(27(35)30(24)2)16-19-8-5-7-18-6-3-4-9-22(18)19/h3-13,17H,14-16H2,1-2H3

InChI Key

UDQSEBVZZIDULC-UHFFFAOYSA-N

SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a combination of aromatic and heterocyclic rings that contribute to its biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C27H24ClN5O2
  • Molecular Weight: 486.0 g/mol
  • IUPAC Name: 9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to bind to specific enzymes and receptors, modulating their activity and affecting cellular signaling pathways. Research indicates that it may act as an inhibitor or activator in these pathways, leading to alterations in cellular functions such as proliferation and apoptosis.

Antimycobacterial Activity

Research has demonstrated that derivatives of this compound exhibit promising antimycobacterial activity . For instance:

  • A related compound showed a minimum inhibitory concentration (MIC) of 1 μM against Mycobacterium tuberculosis (Mtb) H37Rv strain .
  • Structural modifications were explored to enhance this activity. The introduction of different substituents at specific positions on the purine core significantly affected the antimycobacterial efficacy .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

  • The selectivity index (SI), which compares cytotoxicity against cancer cells to antimicrobial activity, has been evaluated. Compounds with high SI values indicate potential therapeutic benefits with reduced toxicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed critical insights into how modifications to the molecular structure impact biological activity:

  • Positioning of Substituents: The position of the naphthalene group was crucial for maintaining antimycobacterial activity. For example, compounds with the naphthalen-2-ylmethyl substituent showed higher efficacy compared to those with naphthalen-1-ylmethyl .

Case Study 1: Antitubercular Activity

A study focused on a series of purine derivatives identified a key compound with an MIC99 value of 4 μM against Mtb H37Rv. This research highlighted the importance of specific structural features in enhancing antitubercular properties .

Case Study 2: Cancer Cell Lines

In another investigation involving HepG2 liver cancer cells, a derivative exhibited significant cytotoxicity while maintaining a favorable selectivity index compared to standard chemotherapeutics. This suggests potential for development as an anticancer agent .

Research Findings

CompoundActivity TypeMIC (μM)Selectivity Index
Compound AAntimycobacterial1High
Compound BCytotoxicity (HepG2)-Moderate

Comparison with Similar Compounds

Pyrimido[2,1-f]purine-dione Derivatives

  • 9-(4-Chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (): Differs at position 3 (ethyl vs. naphthalenylmethyl) and lacks the 7-methyl group. Lower molecular weight (359.81 g/mol) and logP (~2.5–3.0) due to smaller substituents .
  • 1,3-Dimethyl-9-(prop-2-ynyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (Compound 24, ):

    • Prop-2-ynyl substitution at position 9 introduces alkyne functionality, enabling click chemistry for bioconjugation.
    • Higher polarity (logP ~2.8) and reduced aromatic interactions compared to the target compound .

Pyrido[1,2-e]purine-dione Derivatives ()

  • 3-(4-Chlorophenyl)pyrido[1,2-e]purine-2,4(1H,3H)-dione (9b):
    • Replaces the pyrimido ring with a pyrido ring, altering electronic distribution.
    • Retains the 4-chlorophenyl group but lacks alkyl/naphthalene substituents.
    • Exhibits UV λmax at 263 nm and fluorescence, suggesting photophysical applications distinct from the target compound .

Receptor Affinity and Enzyme Inhibition

  • Octahydroisoquinolinyl-alkyl derivatives (): Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione) shows dual 5-HT₁A/D₂ receptor affinity and PDE4B1 inhibition. Bulky substituents (e.g., isoquinolinyl) enhance PDE4B1 inhibition but reduce solubility .
  • 9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione ():

    • Benzyl substitution at position 9 confers MAO-B inhibitory activity.
    • Fluorine atoms improve metabolic stability compared to purely chlorinated analogs .

Impact of Naphthalenylmethyl Substitution

  • The naphthalenylmethyl group in the target compound likely enhances:
    • Lipophilicity : Favoring blood-brain barrier penetration (relevant for CNS targets).
    • Aromatic interactions : Strengthening binding to hydrophobic pockets in enzymes/receptors.
    • Metabolic resistance : Bulky groups may shield the core from cytochrome P450 oxidation.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Substituents Notable Properties
Target Compound C₂₄H₂₂ClN₅O₂ 464.92 3.8–4.2 4-Cl-Ph, 1/7-Me, 3-naphthalenylmethyl High lipophilicity, potential CNS activity
9-(4-Cl-Ph)-3-ethyl-1-Me analog () C₁₇H₁₈ClN₅O₂ 359.81 2.5–3.0 4-Cl-Ph, 3-Et, 1-Me Improved solubility, moderate logP
3-(4-Cl-Ph)pyrido[1,2-e]purine-dione (9b) C₁₅H₁₀ClN₅O₂ 327.73 2.2–2.6 4-Cl-Ph, pyrido core Fluorescent, UV-active
Compound 5 () C₂₃H₂₈N₆O₄ 476.51 3.0–3.5 Isoquinolinyl-alkyl, 1/3-Me Dual 5-HT₁A/D₂ affinity, PDE4B1 inhibition

Computational and Analytical Comparisons

  • Similarity Metrics : Tanimoto coefficients () indicate moderate similarity (~60–70%) between the target compound and MAO-B inhibitors (e.g., ), driven by shared tricyclic cores and halogenated aryl groups .
  • Molecular Networking (): LC-MS/MS fragmentation patterns of the target compound would cluster with other pyrimidopurine-diones but diverge from pyrido/pyrrolo analogs due to core structure differences .

Q & A

Q. What are the key steps in synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including cyclization and functional group modifications. A critical step is the introduction of the naphthalen-1-ylmethyl group via Suzuki-Miyaura coupling (for analogous compounds), requiring precise control of catalysts (e.g., Pd-based) and reaction time . Purity optimization often employs column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) . Reaction parameters (e.g., temperature, solvent polarity) must be systematically tested using Design of Experiments (DOE) to minimize side products .

Q. How is the molecular structure confirmed post-synthesis?

Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR : Assigns proton environments (e.g., methyl groups at δ 3.24 ppm in similar purine derivatives) and aromatic substituents .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • IR Spectroscopy : Identifies carbonyl stretches (~1705 cm⁻¹ for dione groups) .
  • Elemental Analysis : Confirms C, H, N composition within ±0.3% deviation .

Q. What preliminary biological screening methods are recommended?

Initial screening focuses on in vitro assays :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory Activity : COX-2 inhibition measured via ELISA .

Advanced Research Questions

Q. How can synthetic yield be improved while maintaining stereochemical integrity?

Optimize catalytic systems : For Suzuki-Miyaura coupling, test Pd(PPh₃)₄ with Buchwald-Hartwig ligands to enhance cross-coupling efficiency . Use chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands) to control stereocenters . Monitor reaction progress via real-time HPLC to adjust parameters dynamically .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or impurity interference. Mitigate by:

  • Standardizing Assays : Use identical cell lines/passage numbers and control batches .
  • Purity Validation : Quantify impurities via LC-MS and correlate with bioactivity outliers .
  • Target Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., ATP-binding pockets) .
  • QSAR Modeling : Train models on substituent effects (e.g., chlorophenyl vs. methoxyphenyl on logP) .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to explain reactivity .

Q. How does crystallography inform conformational stability?

Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : Between aromatic rings (e.g., naphthalene and pyrimido core), influencing π-π stacking .
  • Hydrogen Bonding : Stabilizes the dione moiety, critical for binding affinity .
  • Thermal Parameters : B-factors indicate flexibility in the tetrahydropyrimido ring .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature80–100°C (cyclization step)>90°C increases side products
Catalyst Loading5 mol% Pd(OAc)₂Higher loading reduces ee
SolventDMF:H₂O (9:1)Polar aprotic enhances rate

Q. Table 2: Spectroscopic Benchmarks for Structural Validation

TechniqueKey SignalsDiagnostic UseReference
¹H NMRδ 1.92–2.24 (m, CH₂)Confirms tetrahydropyrimido ring
¹³C NMR162.41 ppm (C=O)Dione group identification
IR1705 cm⁻¹ (C=O stretch)Differentiates dione vs. lactam

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